

optical properties of Vanadium(V) oxide thin films

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vanadium(V) oxide

Cat. No.: B073426

[Get Quote](#)

An In-depth Technical Guide to the Optical Properties of **Vanadium(V) Oxide** Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of **Vanadium(V) oxide** (V_2O_5) thin films. It details the synthesis-property relationships, experimental methodologies for thin film deposition and characterization, and presents key quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers and professionals working with V_2O_5 thin films in various applications, including optical switching, sensing, and energy storage.

Core Optical Properties of V_2O_5 Thin Films

Vanadium(V) oxide is a versatile transition metal oxide known for its interesting optical properties, which are highly dependent on the film's stoichiometry, crystallinity, and surface morphology. These characteristics are, in turn, significantly influenced by the deposition technique and subsequent processing conditions.

Refractive Index and Extinction Coefficient

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe how light propagates through and is absorbed by a material. For V_2O_5 thin films, these values are influenced by factors such as the deposition method, substrate temperature, and annealing conditions. The refractive index of V_2O_5 thin films typically decreases with increasing

wavelength. For instance, for films prepared by reactive magnetron sputtering, the refractive index at 650 nm can range from 2.45 to 2.62 depending on the oxygen partial pressure during deposition[1].

Optical Band Gap

The optical band gap (E_g) is a critical parameter that determines the electronic and optical properties of a semiconductor. V_2O_5 is a wide-bandgap semiconductor, and the reported values for its thin films vary significantly depending on the synthesis method and processing parameters. The optical band gap of V_2O_5 thin films typically lies in the range of 2.0 eV to 3.0 eV. For instance, sol-gel prepared films can have a band gap of around 2.4 eV[2], while films produced by RF sputtering may exhibit a band gap between 2.90 eV and 3.02 eV, which decreases with increasing sputtering power[3][4]. The band gap is also sensitive to the annealing temperature; for instance, the band gap of dip-coated films was found to decrease from 2.29 eV to 2.18 eV as the annealing temperature was increased from room temperature to 673 K[5].

Transmittance and Absorbance

The optical transmittance and absorbance of V_2O_5 thin films are crucial for applications such as electrochromic devices and optical filters. The transmittance spectra of V_2O_5 thin films are characterized by high transparency in the visible and near-infrared regions and a sharp absorption edge in the ultraviolet region. The deposition conditions and post-deposition annealing can significantly alter the transmittance. For example, as-deposited sputtered films may have low transmission (below 10%), which can be increased to over 40% after annealing at 400 °C[1].

Data Presentation

The following tables summarize the quantitative data on the optical properties of V_2O_5 thin films prepared by various methods and under different conditions.

Table 1: Optical Band Gap of V_2O_5 Thin Films under Different Deposition and Annealing Conditions

Deposition Method	Deposition/Annealing Parameter	Optical Band Gap (Eg) (eV)	Reference
DC Reactive Magnetron Sputtering	Oxygen Partial Pressure: 3×10^{-4} Torr (Annealed at 400°C)	2.37	[1]
DC Reactive Magnetron Sputtering	Oxygen Partial Pressure: 7×10^{-4} Torr (Annealed at 400°C)	2.35	[1]
Sol-Gel Dip Coating	-	2.4	[2]
RF Sputtering	75 W Sputtering Power	3.02	[3][4]
RF Sputtering	150 W Sputtering Power	2.90	[3][4]
Dip Coating	As-grown	2.29	[5]
Dip Coating	Annealed at 473 K	2.24	[5]
Dip Coating	Annealed at 573 K	2.22	[5]
Dip Coating	Annealed at 673 K	2.18	[5]
RF Sputtering	As-deposited	2.85	[6]
RF Sputtering	Annealed at 400°C	-	[6]
RF Sputtering	Annealed at 500°C	2.6	[6]
Spray Pyrolysis	-	2.18 - 2.89 (molarity dependent)	[7]

Table 2: Refractive Index of V₂O₅ Thin Films

Deposition Method	Wavelength (nm)	Deposition Parameter	Refractive Index (n)	Reference
DC Reactive Magnetron Sputtering	650	Oxygen Partial Pressure: 3×10^{-4} Torr	2.62	[1]
DC Reactive Magnetron Sputtering	650	Oxygen Partial Pressure: 7×10^{-4} Torr	2.45	[1]
Thermal Evaporation	500	320 nm thickness	1.88	[8]
Thermal Evaporation	900	320 nm thickness	1.73	[8]
Magnetron Sputtering	>1000	On MgO substrate	~2.4	[9]
Magnetron Sputtering	>1000	On SiO ₂ substrate	~2.3	[9]
Magnetron Sputtering	>1000	On Al ₂ O ₃ substrate	~2.2	[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Thin Film Deposition

This method offers a cost-effective way to produce V₂O₅ thin films with good homogeneity.

- Precursor Solution Preparation:
 - Dissolve 0.362 g of Vanadium(V) triisopropoxide (VO(OC₃H₇)₃) in isopropyl alcohol[10].
 - Slowly add 0.05 g of Polyethylene glycol (PEG) to the solution while stirring[10].
 - Continue stirring the solution for 2 hours to ensure complete dissolution and mixing[10].

- Allow the resulting sol to age overnight to undergo hydrolysis and condensation, forming a gel[10].
- Spin Coating Deposition:
 - Clean the substrate (e.g., Al6061) ultrasonically and degrease it[10].
 - Deposit the prepared gel onto the substrate using a spin coater. A typical speed is 3000 RPM for 20 minutes at room temperature[10].
 - Dry the coated substrate in a furnace at 40°C to evaporate the solvents[10].
- Post-Deposition Annealing:
 - Anneal the dried films in a muffle furnace at temperatures ranging from 200°C to 500°C for 90 minutes[10].
 - Allow the samples to cool down slowly in a desiccator[10].

Sputtering is a physical vapor deposition technique that allows for precise control over film thickness and composition.

- Target and Substrate Preparation:
 - Use a high-purity vanadium metal target (e.g., 99.99% purity)[11].
 - Clean the substrates (e.g., nickel and glass) thoroughly.
 - Maintain a constant distance between the target and the substrate, for example, 55 mm[11].
- Deposition Parameters:
 - Evacuate the deposition chamber to a base pressure of approximately 8.0×10^{-3} mbar[11].
 - Introduce a mixture of argon (Ar) and oxygen (O₂) as the sputtering and reactive gases. A common composition ratio is 1:8 (O₂:Ar)[11].

- Set the substrate temperature, which can be varied from 30°C to 350°C[11].
- Apply a DC power to the target, for instance, 500 W[11].

PLD is a versatile technique for depositing high-quality thin films of various materials.

- Target Preparation:

- Prepare a ceramic V_2O_5 target by pressing high-purity V_2O_5 powder[12].

- Deposition System and Parameters:

- Use an excimer laser, such as a KrF laser ($\lambda = 248$ nm) or a XeCl laser ($\lambda = 308$ nm)[12][13].
- Set the laser repetition rate, for example, at 2 Hz or 5 Hz[12][13].
- Control the laser fluence (energy density), for instance, in the range of 1.275 J/cm² to 2.55 J/cm²[12].
- Maintain a specific oxygen partial pressure in the deposition chamber, for example, 3 Torr or 1×10^{-2} mbar[12][13].
- Heat the substrate to the desired temperature, which can range from 250°C to 500°C[12][13].

- Post-Deposition Annealing:

- After deposition, the films can be post-annealed in a controlled atmosphere (e.g., synthetic air) at a specific temperature (e.g., 300°C) for a certain duration (e.g., 1 hour) to improve crystallinity[13].

Optical Characterization

This is a primary technique for determining the transmittance, absorbance, and optical band gap of thin films.

- Measurement Procedure:

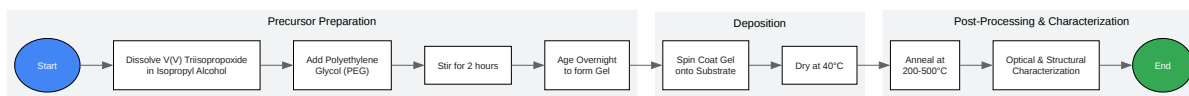
- Use a dual-beam UV-Vis-NIR spectrophotometer.
- Measure the transmittance and absorbance spectra over a wide wavelength range, typically from 250 nm to 2500 nm[1].
- Use a blank substrate as a reference to subtract the absorption of the substrate material.
- Data Analysis (Tauc Plot for Band Gap Determination):
 - Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t) using the formula: $\alpha = 2.303 * A / t$.
 - Plot $(\alpha h\nu)^n$ versus photon energy ($h\nu$), where 'n' depends on the nature of the electronic transition (n=2 for direct allowed transitions, which is common for V_2O_5).
 - Extrapolate the linear portion of the plot to the energy axis (where $(\alpha h\nu)^n = 0$) to determine the optical band gap (E_g).

This non-destructive technique is used to determine the optical constants (n and k) and thickness of thin films with high precision.

- Measurement Principle:
 - A polarized light beam is reflected from the surface of the thin film.
 - The change in polarization upon reflection is measured by the ellipsometer.
 - The measured data (Ψ and Δ) are then fitted to an optical model of the sample to extract the refractive index, extinction coefficient, and film thickness.

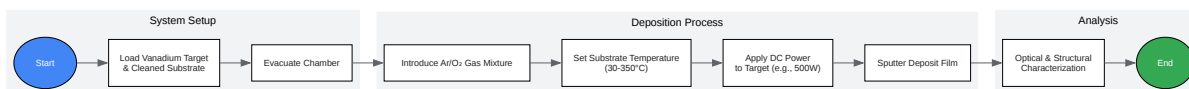
Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of V_2O_5 thin films.



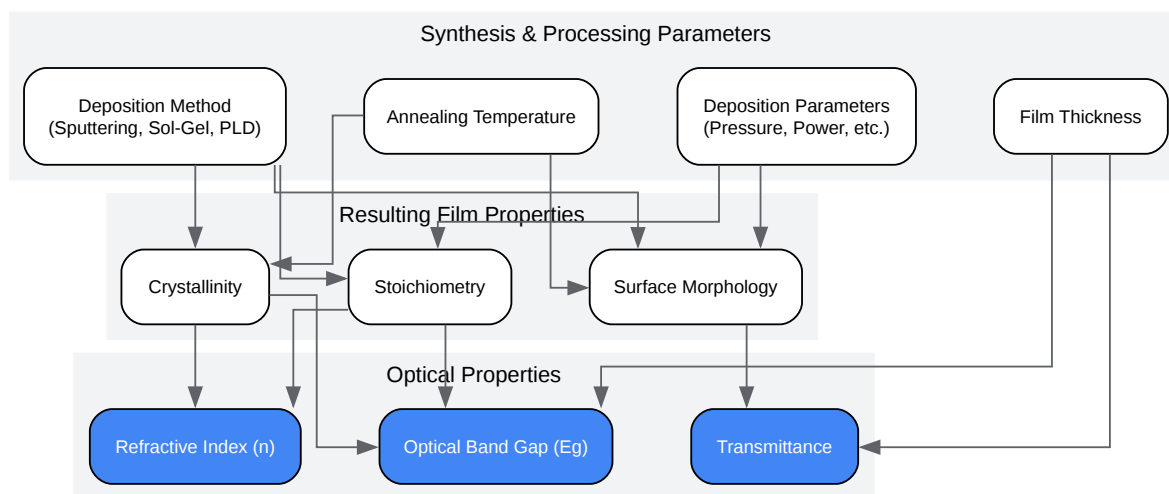
[Click to download full resolution via product page](#)

Caption: Experimental workflow for V_2O_5 thin film synthesis via the sol-gel spin coating method.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for V_2O_5 thin film deposition using DC magnetron sputtering.



[Click to download full resolution via product page](#)

Caption: Relationship between synthesis parameters and the optical properties of V_2O_5 thin films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dbc.wroc.pl [dbc.wroc.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tjpsj.org [tjpsj.org]
- 5. scialert.net [scialert.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. journal.nsps.org.ng [journal.nsps.org.ng]
- 8. researchgate.net [researchgate.net]
- 9. Optical Properties of V2O5 Thin Films on Different Substrates and Femtosecond Laser-Induced Phase Transition Studied by Pump–Probe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. scispace.com [scispace.com]
- 12. ama-science.org [ama-science.org]
- 13. pochunhsu.group [pochunhsu.group]
- To cite this document: BenchChem. [optical properties of Vanadium(V) oxide thin films]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073426#optical-properties-of-vanadium-v-oxide-thin-films>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com